molecular formula C12H6F3NO4 B14288850 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- CAS No. 119969-36-7

2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-

Cat. No.: B14288850
CAS No.: 119969-36-7
M. Wt: 285.17 g/mol
InChI Key: WZULJQXUHQQWTM-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- is an organic compound that features a furan ring substituted with a nitro group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- typically involves the reaction of 2-furancarboxaldehyde with 2-nitro-4-(trifluoromethyl)benzene under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product. The exact methods can vary depending on the desired scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-furancarboxylic acid derivatives.

    Reduction: Formation of 2-furancarboxaldehyde, 5-[2-amino-4-(trifluoromethyl)phenyl]-.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the trifluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxaldehyde, 5-nitro-: Similar structure but lacks the trifluoromethylphenyl group.

    2-Furancarboxaldehyde, 5-[2-chloro-4-(trifluoromethyl)phenyl]-: Similar structure with a chloro group instead of a nitro group.

Uniqueness

2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]- is unique due to the presence of both the nitro and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group provides potential sites for further chemical modification.

Properties

IUPAC Name

5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO4/c13-12(14,15)7-1-3-9(10(5-7)16(18)19)11-4-2-8(6-17)20-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZULJQXUHQQWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403937
Record name 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119969-36-7
Record name 2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-NITRO-4-(TRIFLUOROMETHYL)PHENYL)-2-FURALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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